N-(3,4-dimethoxybenzyl)-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide

Description

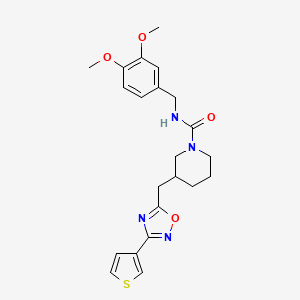

This compound is a synthetic small molecule featuring a piperidine carboxamide scaffold substituted with a 3,4-dimethoxybenzyl group and a 1,2,4-oxadiazole ring linked to a thiophene moiety. Its structural complexity implies utility in targeting enzymes or receptors, but further validation is required.

Properties

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O4S/c1-28-18-6-5-15(10-19(18)29-2)12-23-22(27)26-8-3-4-16(13-26)11-20-24-21(25-30-20)17-7-9-31-14-17/h5-7,9-10,14,16H,3-4,8,11-13H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICWGIABFIWMRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethoxybenzyl)-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide (CAS Number: 1798529-49-3) is a novel compound that has attracted attention due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by several functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of 442.5 g/mol. The presence of the oxadiazole and thiophene rings in its structure suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C22H26N4O4S |

| Molecular Weight | 442.5 g/mol |

| CAS Number | 1798529-49-3 |

Antimicrobial Activity

Research indicates that derivatives of oxadiazole can exhibit significant antimicrobial properties. For instance, some studies have reported that certain oxadiazole-containing compounds have demonstrated activity against drug-resistant strains of M. tuberculosis with effective concentrations noted in the range of micrograms per milliliter .

Antioxidant Activity

Antioxidant activity is another important aspect. Compounds similar to this compound have been shown to inhibit lipid peroxidation and scavenge free radicals effectively . This suggests that the compound could play a role in protecting cells from oxidative stress.

Cytotoxicity Studies

Although specific cytotoxicity data for this compound is scarce, related studies indicate that oxadiazole derivatives can induce apoptosis in cancer cells through various pathways. For example, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines .

Study 1: Antimicrobial Efficacy

A study evaluated the activity of oxadiazole derivatives against M. tuberculosis. Compound 3a from this series showed promising results with a half-maximal inhibitory concentration (IC50) of approximately 0.5 µg/mL against resistant strains. This suggests that this compound could potentially exhibit similar efficacy due to structural similarities .

Study 2: Antioxidant Activity Assessment

In another study focusing on antioxidant properties, several oxadiazole derivatives were tested using the DPPH assay and showed significant free radical scavenging abilities with EC50 values ranging between 20 to 40 µM. This indicates that this compound may also possess notable antioxidant capabilities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other piperidine-carboxamide and oxadiazole derivatives. Below is a comparative analysis based on available evidence:

Table 1: Structural and Functional Comparison

Key Findings :

Structural Differences: The target compound incorporates a thiophene ring instead of the fluorophenyl (C22) or ethylphenyl (C29) groups. The 3,4-dimethoxybenzyl substituent in the target compound could increase membrane permeability compared to C22’s methylphenyl group, as methoxy groups often enhance lipophilicity.

Activity and Selectivity: While C22 and C29 demonstrate explicit anti-TB activity via InhA and EthR inhibition, respectively, the target compound’s biological targets remain uncharacterized. The oxadiazole moiety in all three compounds is critical for hydrogen bonding with enzyme active sites. However, the thiophene substitution in the target may reduce hepatotoxicity risks compared to fluorophenyl derivatives (e.g., C21 and C38 in exhibited hepatotoxicity).

Molecular Dynamics (MD) Insights :

- For C22, MD simulations confirmed stable binding to InhA over 100 ns, with RMSD < 2.0 Å. The target compound’s larger substituents might introduce conformational flexibility, necessitating longer simulation times to assess stability.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(3,4-dimethoxybenzyl)-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide?

- Methodology :

- Step 1 : Synthesize the 1,2,4-oxadiazole core via cyclization of thioamide intermediates using phosphorus oxychloride (POCl₃) under reflux conditions (e.g., 90°C for 3–6 hours) .

- Step 2 : Functionalize the piperidine ring via alkylation or carboxamide coupling. For example, use HBTU or BOP as coupling agents in THF/DMF with triethylamine (Et₃N) to facilitate amide bond formation .

- Step 3 : Purify intermediates via column chromatography (silica gel, eluent: EtOAc/hexane gradients) and confirm purity via HPLC or TLC .

Q. How should researchers characterize the structural features of this compound?

- Analytical Techniques :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve stereochemistry and confirm bond angles/distances .

- NMR Spectroscopy : Assign peaks for the 3,4-dimethoxybenzyl group (δ 3.8–4.0 ppm for OCH₃) and thiophene protons (δ 6.8–7.5 ppm) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS; expect [M+H]⁺ ~500–550 Da .

Q. What in vitro assays are suitable for initial biological screening?

- Approach :

- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinases).

- Cellular Uptake : Use fluorescent tagging (e.g., FITC conjugation) to assess permeability in Caco-2 cell monolayers .

- Data Interpretation : Compare IC₅₀ values with structurally similar compounds (e.g., piperidine-thiophene derivatives) to prioritize lead optimization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's bioactivity?

- Strategy :

- Substituent Variation : Modify the 3,4-dimethoxybenzyl group (e.g., replace methoxy with halogens or alkyl chains) to probe electronic/steric effects .

- Oxadiazole Replacement : Substitute the 1,2,4-oxadiazole with 1,3,4-oxadiazole or triazole rings to assess metabolic stability .

- Experimental Design : Use parallel synthesis to generate analogs, followed by high-throughput screening (HTS) against target enzymes .

Q. What techniques resolve contradictions in crystallographic vs. computational structural data?

- Resolution Workflow :

- Density Functional Theory (DFT) : Compare computed (e.g., Gaussian) and experimental (X-ray) bond lengths/angles to identify discrepancies .

- Dynamic NMR : Detect conformational flexibility in solution (e.g., piperidine ring puckering) that may differ from solid-state structures .

Q. How can metabolic stability and pharmacokinetic (PK) properties be improved?

- Approach :

- Metabolite Identification : Incubate with liver microsomes (human/rat) and profile metabolites via LC-MS/MS. Common liabilities include oxidation of the thiophene ring .

- Prodrug Design : Mask polar groups (e.g., carboxamide) with ester or phosphate prodrugs to enhance oral bioavailability .

- PK Parameters : Calculate logP (target ~3–4) and aqueous solubility (≥50 µM) using shake-flask or HPLC methods .

Q. What experimental controls are critical for validating target engagement in cellular assays?

- Controls :

- Negative Controls : Use inactive analogs (e.g., oxadiazole replaced with methylene group) to rule off-target effects .

- Genetic Knockdown : siRNA-mediated silencing of the putative target protein to confirm pathway specificity .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro potency and in vivo efficacy?

- Root Cause Analysis :

- PK/PD Mismatch : Measure plasma/tissue concentrations to confirm exposure aligns with dosing regimen .

- Off-Target Effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify secondary targets .

- Mitigation : Adjust formulation (e.g., nanoparticle encapsulation) or dosing frequency to improve in vivo exposure .

Q. What methods reconcile conflicting SAR data from different research groups?

- Consensus Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.